4-(4-Methylthiophenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylthiophenyl)phenol: is an organic compound with the molecular formula C13H12OS It is characterized by a phenol group substituted with a 4-methylthiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylthiophenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a thiol compound. For example, the reaction of 4-bromophenol with 4-methylthiophenol in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylthiophenyl)phenol undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of substituted phenols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Electrophiles such as bromine, chlorine, or nitro groups
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Substituted phenols
Scientific Research Applications
4-(4-Methylthiophenyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methylthiophenyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The methylthio group may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Methylthiophenol: Similar structure but lacks the phenol group.
4-Hydroxyphenyl methyl sulfide: Similar structure with a hydroxyl group instead of a phenol group.
Uniqueness
4-(4-Methylthiophenyl)phenol is unique due to the presence of both the phenol and methylthio groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields .
Biological Activity
4-(4-Methylthiophenyl)phenol, also known as 4-(methylthio)phenol, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of this compound features a phenolic group attached to a methylthiophenyl group, which contributes to its unique properties. The synthesis of this compound typically involves various organic reactions, including:
- Electrophilic Aromatic Substitution : This method is often used to introduce the methylthio group onto the phenolic ring.
- Reduction Reactions : These can convert suitable precursors into this compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that this compound could inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer). The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.075 | Inhibition of tubulin polymerization |
Hs578T | 0.033 | Induction of apoptosis |
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Tubulin Binding : The compound binds to tubulin at the colchicine site, disrupting microtubule dynamics.
- Reactive Oxygen Species (ROS) Production : It may induce oxidative stress in cancer cells, further promoting apoptosis.
Case Studies
-
Antimicrobial Efficacy :
A case study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a broad-spectrum activity, particularly against Gram-positive bacteria, which could pave the way for new antimicrobial formulations. -
Cancer Treatment Research :
Another significant study focused on the anticancer effects in vivo using animal models. The results showed that treatment with this compound significantly reduced tumor size compared to control groups, supporting its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
4-(4-methylsulfanylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQHNPJGDOGEIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.